molecular formula C12H12N2O B3025306 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one CAS No. 4826-91-9

6-(3,4-dimethylphenyl)pyridazin-3(2H)-one

Cat. No. B3025306
CAS RN: 4826-91-9
M. Wt: 200.24 g/mol
InChI Key: XCZHFRKFYWJLRN-UHFFFAOYSA-N
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Description

6-(3,4-dimethylphenyl)pyridazin-3(2H)-one, also known as 6-DMP, is a heterocyclic compound that has been widely studied in recent years due to its potential applications in chemical synthesis and scientific research. This compound is a derivative of the pyridazinone family, and is known for its unique structure and properties.

Scientific Research Applications

Medicinal Chemistry Applications

Pyridazinones, such as ABT-963, have been identified as potent and selective COX-2 inhibitors, offering therapeutic potential in the treatment of pain and inflammation associated with arthritis. These compounds exhibit high oral anti-inflammatory potency and gastric safety in animal models, alongside a significant reduction in prostaglandin E2 production and edema, and a dose-dependent reduction in nociception (Asif, 2016).

Optoelectronic Materials

The review by Lipunova et al. highlights the significance of quinazolines and pyrimidines in the creation of novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown promising applications in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

Analytical Methods

In the realm of antioxidant activity analysis, various tests based on chemical reactions have been employed to assess the antioxidant capacity of complex samples, including those that might contain pyridazinone derivatives. These assays, such as the ABTS and DPPH tests, rely on spectrophotometry to monitor characteristic colors or the discoloration of solutions being analyzed, providing valuable insights into the antioxidant properties of these compounds (Munteanu & Apetrei, 2021).

Synthesis and Reactivity

Synthesis methods for pyridazinones typically involve the addition of hydrazine or its derivatives to appropriately disubstituted carbon chains. The synthesis and subsequent reactivity of these compounds, including those with dimethylphenyl groups, have been extensively reviewed, indicating their versatility and potential in various biological activities, particularly related to the cardiovascular system (Jakhmola et al., 2016).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10(7-9(8)2)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZHFRKFYWJLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400525
Record name STK290787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dimethylphenyl)pyridazin-3(2H)-one

CAS RN

4826-91-9
Record name STK290787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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